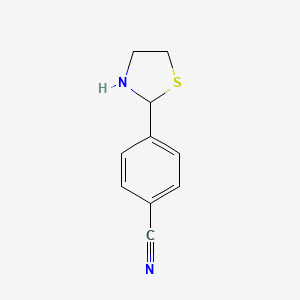
4-(1,3-Tiazolidin-2-il)benzonitrilo
Descripción general
Descripción
“4-(1,3-Thiazolidin-2-yl)benzonitrile” is a chemical compound with the CAS Number: 90595-44-1 . It has a molecular weight of 190.27 and its molecular formula is C10H10N2S . It is a powder at room temperature .
Synthesis Analysis
Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry have been employed to improve their selectivity, purity, product yield and pharmacokinetic activity .Molecular Structure Analysis
The InChI Code for “4-(1,3-Thiazolidin-2-yl)benzonitrile” is 1S/C10H10N2S/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-4,10,12H,5-6H2 . The InChI key is BSLYORCAGNIGOR-UHFFFAOYSA-N .Chemical Reactions Analysis
Thiazolidine chemistry has been explored to develop antibody–drug conjugates, as a protecting group for N-terminal cysteines, and for developing cyclic peptides . The reaction between 1,2-aminothiols and aldehydes to form thiazolidine is an interesting bio-conjugation reaction .Physical And Chemical Properties Analysis
“4-(1,3-Thiazolidin-2-yl)benzonitrile” is a powder at room temperature . It has a molecular weight of 190.26 and its molecular formula is C10H10N2S .Aplicaciones Científicas De Investigación
Aplicaciones Anticancerígenas
Los derivados de tiazolidin-4-ona, incluyendo “4-(1,3-Tiazolidin-2-il)benzonitrilo”, han sido ampliamente investigados por su potencial como agentes anticancerígenos . Han demostrado actividades anticancerígenas significativas, y se han desarrollado diversas estrategias sintéticas para crear estos derivados . Actúan inhibiendo diversas enzimas y líneas celulares, contribuyendo a su papel en la actividad anticancerígena .
Aplicaciones Antidiabéticas
Las 1,3-tiazolidin-4-onas, que incluyen “this compound”, se ha encontrado que tienen propiedades antidiabéticas . Esto las convierte en un objetivo potencial para el desarrollo de nuevos agentes terapéuticos para el tratamiento de la diabetes .
Aplicaciones Antimícrobiales
“this compound” se ha encontrado que tiene propiedades antimícrobiales . Esto lo convierte en un candidato potencial para el desarrollo de nuevos fármacos antimicrobianos .
Aplicaciones Antivirales
El andamiaje de tiazolidinona, que incluye “this compound”, se ha utilizado en el desarrollo de medicamentos antivirales . Esto destaca su potencial en el campo del desarrollo de fármacos antivirales .
Aplicaciones Antiinflamatorias
“this compound” se ha encontrado que tiene propiedades antiinflamatorias . Esto lo convierte en un candidato potencial para el desarrollo de nuevos fármacos antiinflamatorios .
Aplicaciones Anticonvulsivas
Las 1,3-tiazolidin-4-onas, que incluyen “this compound”, se ha encontrado que tienen propiedades anticonvulsivas . Esto las convierte en un objetivo potencial para el desarrollo de nuevos agentes terapéuticos para el tratamiento de trastornos convulsivos .
Direcciones Futuras
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity and pharmacokinetic activity . The accessible clinical applications in various biological targets are critically reviewed . These data provide useful information for designing next-generation drug candidates .
Mecanismo De Acción
Target of Action
The primary targets of 4-(1,3-Thiazolidin-2-yl)benzonitrile Thiazolidine motifs, which are present in this compound, are known to have diverse therapeutic and pharmaceutical activity . They are used in probe design and have been found to be effective in the synthesis of valuable organic combinations .
Mode of Action
The exact mode of action of 4-(1,3-Thiazolidin-2-yl)benzonitrile Thiazolidin-4-one derivatives, which share a similar structure, have been found to show significant anticancer activities . They interact with their targets and cause changes that lead to their therapeutic effects .
Biochemical Pathways
The biochemical pathways affected by 4-(1,3-Thiazolidin-2-yl)benzonitrile Thiazolidin-4-one derivatives have been found to mediate the formation of udp-murnac-pentapeptide through the stepwise additions of murc (l-alanine), murd (d-glutamic acid), a diamino acid which is generally a meso-diaminopimelic acid, or mure (l-lysine) and murf (dipeptide d-ala-d-ala) to the d-lactoyl group of udp-n-acetylmuramic acid .
Pharmacokinetics
The ADME properties and their impact on the bioavailability of 4-(1,3-Thiazolidin-2-yl)benzonitrile Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
The molecular and cellular effects of the action of 4-(1,3-Thiazolidin-2-yl)benzonitrile anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4-(1,3-Thiazolidin-2-yl)benzonitrile The presence of sulfur in thiazolidine motifs enhances their pharmacological properties .
Análisis Bioquímico
Biochemical Properties
The thiazolidine motif in 4-(1,3-Thiazolidin-2-yl)benzonitrile is intriguing and has been found to possess extensive biological potential . It has been reported to interact with various enzymes, proteins, and other biomolecules, exhibiting properties such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, and hypoglycemic activities .
Cellular Effects
4-(1,3-Thiazolidin-2-yl)benzonitrile can influence cell function in various ways. For instance, it has been reported to improve insulin resistance through PPAR-γ receptor activation, inhibit cytoplasmic Mur ligases, and scavenge reactive oxygen species (ROS), thereby exhibiting hypoglycemic, antimicrobial, and antioxidant actions respectively .
Molecular Mechanism
The mechanism of action of 4-(1,3-Thiazolidin-2-yl)benzonitrile is multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it stimulates the PPAR-γ receptor to improve insulin resistance and inhibits cytoplasmic Mur ligases for its antimicrobial action .
Propiedades
IUPAC Name |
4-(1,3-thiazolidin-2-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-4,10,12H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLYORCAGNIGOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3,4-dimethoxyphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2566716.png)
![ethyl 5-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylate](/img/structure/B2566717.png)
![7-(4-ethoxy-3-methoxyphenyl)-2-(ethylthio)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2566721.png)
![2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/no-structure.png)
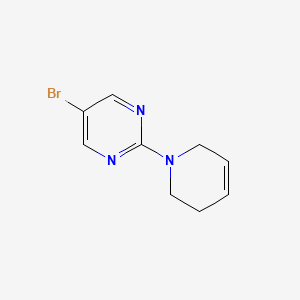
![1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]proline](/img/structure/B2566725.png)
![N-(3-chloro-2-methylphenyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2566726.png)
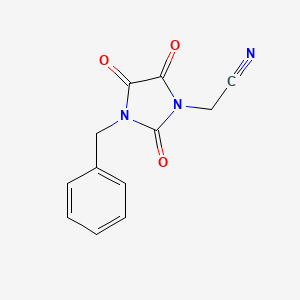
![4-oxo-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-4H-chromene-2-carboxamide](/img/structure/B2566729.png)
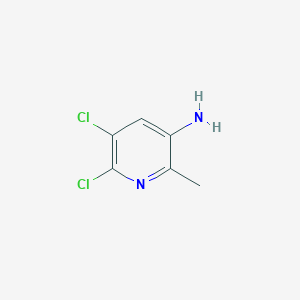
![2-(1,3-Benzothiazol-2-yl)-3-[(2-fluorophenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2566731.png)
![2-ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol](/img/structure/B2566732.png)
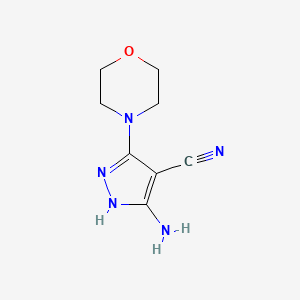
![1-[(2-Bromoethyl)sulfanyl]-4-fluorobenzene](/img/structure/B2566737.png)